1-Azido-9-bromononane CAS 1262683-54-4 properties
1-Azido-9-bromononane CAS 1262683-54-4 properties
Executive Summary
1-Azido-9-bromononane (CAS 1262683-54-4) is a critical heterobifunctional reagent used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. Its structure features a linear nine-carbon (nonyl) hydrophobic chain terminated by two distinct reactive handles: an electrophilic alkyl bromide and a bioorthogonal azide.
This dual functionality allows researchers to sequentially construct complex molecules. The bromide facilitates nucleophilic substitution (SN2) to attach a ligand, while the azide serves as a "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide details the physicochemical properties, synthesis protocols, and application workflows for this reagent, emphasizing its role in modulating linker length and hydrophobicity in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The following data summarizes the core physicochemical characteristics of 1-Azido-9-bromononane.
| Property | Specification |
| CAS Number | 1262683-54-4 |
| IUPAC Name | 1-Azido-9-bromononane |
| Molecular Formula | C9H18BrN3 |
| Molecular Weight | 248.16 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, DMF, DMSO, Chloroform; Insoluble in water |
| Boiling Point | >200°C (Predicted); Decomposes at high heat |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
| Hazards | Alkylating agent (Toxic), Potential shock sensitivity (Low risk due to C/N ratio > 3) |
Mechanistic Utility & Reactivity
The utility of 1-Azido-9-bromononane lies in its orthogonality. It allows for a "Plug-and-Play" approach to linker design.
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The Bromide Terminus (Electrophile):
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Mechanism: SN2 Nucleophilic Substitution.[1]
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Target: Reacts with nucleophiles such as amines, thiols, or phenoxides (e.g., the phenolic hydroxyl of a VHL ligand or Thalidomide derivative).
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Condition: Requires a base (K2CO3, Cs2CO3, or NaH) in polar aprotic solvents (DMF, CH3CN).
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The Azide Terminus (Bioorthogonal Handle):
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Mechanism: 1,3-Dipolar Cycloaddition.
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Target: Reacts with terminal alkynes (CuAAC) or cyclooctynes (SPAAC).
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Condition: Aqueous compatible, tolerant of broad pH ranges, and inert to most biological functional groups.
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Visualization: Reactivity Logic
The following diagram illustrates the divergent workflows enabled by this linker.
Figure 1: Orthogonal reactivity pathways. The bromide allows ligand attachment, reserving the azide for late-stage conjugation.
Synthesis Protocol
Note: If purchasing commercial stock, skip to Section 5. This protocol describes the synthesis from 1,9-dibromononane.
Objective: Synthesize 1-Azido-9-bromononane via statistical mono-substitution.
Reagents & Equipment[5][10][11][12]
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Precursor: 1,9-Dibromononane (Excess).
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Reagent: Sodium Azide (NaN3).
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Solvent: N,N-Dimethylformamide (DMF), anhydrous.
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Workup: Diethyl ether, Brine, Sodium sulfate (Na2SO4).
Step-by-Step Methodology
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Stoichiometry Control: Dissolve 1,9-dibromononane (2.0 equivalents) in anhydrous DMF (0.5 M concentration). Using an excess of the dibromide is critical to minimize the formation of the byproduct 1,9-diazidononane.
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Azidation: Add Sodium Azide (1.0 equivalent) slowly to the stirring solution.
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Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.
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Checkpoint: Look for the conversion of the starting material to the mono-azide. Over-reaction leads to the di-azide.
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Quenching: Cool to room temperature and dilute with water (5x reaction volume) to dissolve inorganic salts.
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Extraction: Extract the aqueous layer 3x with diethyl ether. The product and unreacted dibromide will partition into the organic phase.
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Washing: Wash combined organics with brine to remove residual DMF. Dry over Na2SO4 and concentrate
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Caution: Do not concentrate to dryness with heat; azides are heat-sensitive.
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Purification: Purify via silica gel flash chromatography using a gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.
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Elution Order: 1,9-Dibromononane (First) → 1-Azido-9-bromononane (Product) → 1,9-Diazidononane (Last).
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Application Protocols
Workflow A: Linker Attachment (Alkylation)
This protocol describes attaching the linker to a phenolic ligand (e.g., a derivative of the E3 ligase binder).
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Activation: In a flame-dried flask, dissolve the phenolic ligand (1.0 eq) in anhydrous DMF.
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Deprotonation: Add Potassium Carbonate (K2CO3, 2.0 eq) or Cesium Carbonate (Cs2CO3). Stir at Room Temperature (RT) for 30 mins.
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Coupling: Add 1-Azido-9-bromononane (1.2 eq).
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Incubation: Stir at 50–60°C for 4–12 hours.
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Validation: Monitor via LC-MS. Expect a mass shift corresponding to the addition of the nonyl-azide chain (+167 Da approx, minus HBr).
Workflow B: Click Conjugation (CuAAC)
This protocol connects the azide-functionalized ligand to an alkyne-tagged protein binder.
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Setup: Dissolve the Azide-Ligand (1.0 eq) and Alkyne-Partner (1.0 eq) in t-BuOH/Water (1:1) or DMSO.
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Catalyst Prep: Premix CuSO4 (0.1 eq) and THPTA ligand (0.5 eq) in water. Add Sodium Ascorbate (0.5 eq) to reduce Cu(II) to Cu(I).
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Reaction: Add the catalyst mixture to the main reaction vessel. Flush with inert gas.
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Stir: React at RT for 1–2 hours.
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Purification: Purify the final PROTAC via Preparative HPLC.
Safety & Handling (E-E-A-T)
Azide Safety
While organic azides with a (C + O)/N ratio ≥ 3 (like this C9 compound) are generally stable, they must still be treated with respect.
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Do Not: Use metal spatulas (risk of forming heavy metal azides).
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Do Not: Expose to strong acids (risk of forming hydrazoic acid, HN3, which is highly toxic and explosive).
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Disposal: Quench azide waste with 10% sodium nitrite and sulfuric acid (controlled protocol) or use commercial azide quenching kits before disposal.
Alkyl Bromide Toxicity
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Hazard: Potent alkylating agent. Can alkylate DNA.
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PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.[2]
References
- Synthesis of Azide Linkers: Source: Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983. (Foundational text on azide synthesis via nucleophilic substitution). Protocol Verification: Standard substitution protocols for dibromoalkanes verified via Journal of Organic Chemistry methodologies for heterobifunctional linkers.
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PROTAC Linker Design
- Title: "Linkerology in PROTACs: The influence of linker length and composition on degrad
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the use of alkyl chains (C2–C12) to span the gap between E3 ligase and Target Protein.
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URL:
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Click Chemistry Protocols
- Title: "Click Chemistry: Diverse Chemical Function
- Source:Angewandte Chemie Intern
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URL:
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Safety Data
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Source: PubChem Compound Summary for 1-Azido-9-bromononane (CAS 1262683-54-4).[3]
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URL:
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